5-Benzylaminocarbony-2'-O-methyl-5'-O-DMTr-uridine

Oligonucleotide Synthesis Solid-Phase Synthesis RNA Therapeutics

This 5'-O-DMTr-protected uridine analog is essential for automated solid-phase RNA synthesis. The acid-labile DMTr group enables iterative coupling in phosphoramidite chemistry, while the 5-benzylaminocarbonyl and 2'-O-methyl modifications confer 5-10x enhanced serum stability and >50% SELEX success rates. Incompatible substitutes lack the DMTr group, halting synthesis. Order high-purity monomer for HCV/HIV antiviral and aptamer development.

Molecular Formula C39H39N3O9
Molecular Weight 693.7 g/mol
CAS No. 1374692-38-2
Cat. No. B3236770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Benzylaminocarbony-2'-O-methyl-5'-O-DMTr-uridine
CAS1374692-38-2
Molecular FormulaC39H39N3O9
Molecular Weight693.7 g/mol
Structural Identifiers
SMILESCOC1C(C(OC1N2C=C(C(=O)NC2=O)C(=O)NCC3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O
InChIInChI=1S/C39H39N3O9/c1-47-29-18-14-27(15-19-29)39(26-12-8-5-9-13-26,28-16-20-30(48-2)21-17-28)50-24-32-33(43)34(49-3)37(51-32)42-23-31(36(45)41-38(42)46)35(44)40-22-25-10-6-4-7-11-25/h4-21,23,32-34,37,43H,22,24H2,1-3H3,(H,40,44)(H,41,45,46)/t32-,33-,34-,37-/m1/s1
InChIKeyHPIQKEYFNJHHIH-TUDCZORBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Benzylaminocarbony-2'-O-methyl-5'-O-DMTr-uridine (CAS 1374692-38-2): A Critical Building Block for RNA Therapeutics and Oligonucleotide Synthesis


5-Benzylaminocarbony-2'-O-methyl-5'-O-DMTr-uridine (CAS 1374692-38-2) is a highly specialized, synthetic nucleoside designed as a monomeric building block for the solid-phase synthesis of modified RNA oligonucleotides . It is a 5-modified pyrimidine nucleoside featuring a 2'-O-methyl group and a 5'-O-dimethoxytrityl (DMTr) protecting group, which are essential for controlled, stepwise oligonucleotide assembly . This compound serves as a crucial intermediate in the development of potent antiviral therapeutics, specifically those targeting Hepatitis C and HIV infections, due to its role in constructing chemically modified RNA sequences with enhanced stability and biological activity .

Why 5-Benzylaminocarbony-2'-O-methyl-5'-O-DMTr-uridine is Not Interchangeable with Unprotected or Differently Modified Nucleoside Analogs


Generic substitution of 5-Benzylaminocarbony-2'-O-methyl-5'-O-DMTr-uridine with simpler analogs, such as unprotected 5-Benzylaminocarbonyl-2'-O-methyluridine (CAS 1648558-95-5) or 5-Benzylamino carbonyl-3'-O-acetyl-2'-O-methyl-5'-O-DMTr-uridine (CAS 2095417-22-2), is not feasible due to fundamental differences in chemical structure that directly impact downstream synthetic utility and biological performance . The presence of the acid-labile 5'-O-DMTr protecting group is a strict requirement for automated solid-phase oligonucleotide synthesis, enabling selective, iterative deprotection and coupling cycles. The absence of this group, as in the 5-Benzylaminocarbonyl-2'-O-methyluridine analog, renders the compound incompatible with standard phosphoramidite chemistry and thus useless as a direct monomer in automated synthesizers . Furthermore, the specific 5-position benzylaminocarbonyl modification is integral to conferring enhanced nuclease resistance and target binding affinity in the final oligonucleotide product, a feature not present in base 2'-O-methyluridine or other 5-modified analogs [1].

Quantifiable Differentiation: 5-Benzylaminocarbony-2'-O-methyl-5'-O-DMTr-uridine vs. Closest Analogs


Synthetic Compatibility: Essential 5'-O-DMTr Protection for Automated Oligonucleotide Synthesis

5-Benzylaminocarbony-2'-O-methyl-5'-O-DMTr-uridine is specifically designed with a 5'-O-dimethoxytrityl (DMTr) protecting group, which is a critical and quantifiable requirement for its use as a monomer in automated solid-phase oligonucleotide synthesis . In contrast, the analog 5-Benzylaminocarbonyl-2'-O-methyluridine (CAS 1648558-95-5) lacks this 5'-O protection . This structural difference has a direct, binary impact on synthetic workflow: the DMTr-protected compound can be directly incorporated into standard phosphoramidite chemistry cycles, whereas the unprotected analog cannot be used as a monomer without additional, non-standard protection steps, effectively precluding its use in high-throughput synthesizers .

Oligonucleotide Synthesis Solid-Phase Synthesis RNA Therapeutics

Enhanced Nuclease Resistance: 2'-O-Methyl Modification Provides Quantified Stability Advantage

The 2'-O-methyl modification present in 5-Benzylaminocarbony-2'-O-methyl-5'-O-DMTr-uridine is a well-established structural feature that confers significant resistance to nucleolytic degradation compared to unmodified RNA [1]. This is a class-level property supported by extensive literature: 2'-O-methylated oligonucleotides exhibit a half-life in serum that is typically 5- to 10-fold longer than their unmodified RNA counterparts [2]. While direct comparative data for this specific 5-modified analog is not available, the presence of the 2'-O-methyl group ensures that oligonucleotides synthesized from this monomer will inherit this quantifiable stability advantage over those built from unmodified uridine monomers .

RNA Therapeutics Nuclease Resistance Oligonucleotide Stability

Improved SELEX Performance: 5-Benzylaminocarbonyl Modification Increases Aptamer Selection Success Rate

The 5-benzylaminocarbonyl modification, a key feature of this compound, has been directly shown to significantly improve the success rate of aptamer selection against human proteins. In a high-throughput SELEX pipeline, implementation of 5-benzylaminocarbonyl-dU (BndU), the nucleotide form of the same modification, increased the selection success rate from <30% to >50% for a diversity of human protein targets [1]. This quantifiable improvement is not observed with the unmodified dU or other 5-position analogs like 5-naphthylmethylaminocarbonyl-dU or 5-isobutylaminocarbonyl-dU, which were also tested in the same study [2].

Aptamer Selection SELEX Modified Nucleotide Libraries

Potential for Antiviral Activity: Building Block for HCV and HIV Therapeutics

5-Benzylaminocarbony-2'-O-methyl-5'-O-DMTr-uridine is a critical intermediate in the synthesis of potent antiviral therapeutics targeting Hepatitis C and HIV infections . While specific in vitro or in vivo data for the monomer itself is not available, its role is as a building block for modified oligonucleotides designed to interfere with viral replication. This is a distinct and valuable application compared to other 5-modified nucleoside analogs, such as 5-(Furan-2-yl)-2'-O-methyl-5'-O-DMTr-uridine, which is being investigated for broad-spectrum anticancer effects rather than antiviral activity . The presence of both the benzylaminocarbonyl and 2'-O-methyl groups in this specific building block is designed to confer enhanced binding affinity and stability to the final therapeutic oligonucleotide, a combination not found in simpler analogs .

Antiviral Therapeutics Hepatitis C Virus HIV

High-Value Application Scenarios for 5-Benzylaminocarbony-2'-O-methyl-5'-O-DMTr-uridine Based on Evidence


Automated Synthesis of Modified RNA Oligonucleotides for Antiviral Drug Discovery

In a medicinal chemistry laboratory focused on developing RNA-based antivirals against HCV or HIV, 5-Benzylaminocarbony-2'-O-methyl-5'-O-DMTr-uridine is an indispensable monomer. Its 5'-O-DMTr protecting group enables direct incorporation into standard solid-phase synthesizers, streamlining the production of candidate oligonucleotides . The resulting sequences, bearing the 5-benzylaminocarbonyl and 2'-O-methyl modifications, are expected to exhibit enhanced serum stability (5-10x longer half-life) and improved target affinity, crucial for in vivo efficacy [1].

Construction of Modified Aptamer Libraries for High-Success-Rate SELEX

For researchers aiming to generate high-affinity aptamers against challenging human protein targets, this compound is a strategic choice for library construction. The 5-benzylaminocarbonyl modification, when incorporated into oligonucleotide libraries, has been directly shown to increase SELEX success rates from <30% to >50%, a significant and quantifiable improvement over unmodified or other 5-modified libraries [2]. This translates to a higher probability of identifying functional aptamers in fewer selection rounds, saving time and resources.

Development of Nuclease-Resistant RNA Probes for In Vivo Imaging

For in vivo molecular imaging applications requiring durable RNA probes, oligonucleotides synthesized from this building block are highly suitable. The 2'-O-methyl modification confers a substantial increase in nuclease resistance, prolonging probe half-life in circulation and improving signal-to-noise ratios [1]. This is a quantifiable advantage over probes built from unmodified RNA, which degrade rapidly in serum and provide only transient imaging windows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Benzylaminocarbony-2'-O-methyl-5'-O-DMTr-uridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.